molecular formula C16H11NO5 B4322341 methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate

methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate

Cat. No.: B4322341
M. Wt: 297.26 g/mol
InChI Key: MUYZSHGCIHLPAM-UHFFFAOYSA-N
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Description

Methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate is a chemical compound belonging to the class of dibenzo[b,f]oxepines These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate typically involves the following steps:

    Formation of the Dibenzo[b,f]oxepine Core: The dibenzo[b,f]oxepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and suitable reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Substituted dibenzo[b,f]oxepine derivatives.

    Oxidation: Quinones or other oxidized products.

Mechanism of Action

The mechanism of action of methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate involves its interaction with microtubules. The compound can bind to tubulin, a protein that forms microtubules, and inhibit its polymerization. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]oxepine: The parent compound without the nitro and ester groups.

    Nitrodibenzo[b,f]oxepine: Similar structure but without the ester group.

    Methoxydibenzo[b,f]oxepine: Similar structure but with a methoxy group instead of the nitro group.

Uniqueness

Methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate is unique due to the presence of both the nitro and ester groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-nitrobenzo[b][1]benzoxepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-16(18)13-8-11(17(19)20)9-15-12(13)7-6-10-4-2-3-5-14(10)22-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYZSHGCIHLPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC3=CC=CC=C3OC2=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate
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methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate
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methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate
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methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate
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methyl 3-nitrodibenzo[b,f]oxepine-1-carboxylate

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